![molecular formula C18H15ClN2O3 B2536361 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031977-36-2](/img/structure/B2536361.png)
4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoline ring, which is a type of heterocyclic aromatic ring. This ring would be substituted with a methyl group at the 6-position and a carboxylic acid group at the 2-position. Additionally, there would be an amino group at the 4-position, which is further substituted with a 3-chloro-4-methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. For example, the carboxylic acid group could participate in acid-base reactions, while the amino group could be involved in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carboxylic acid and the amino group would likely make this compound soluble in polar solvents .Scientific Research Applications
Catalytic Reduction and Synthesis Applications
One application involves the catalytic reduction of nitroarenes to aminoarenes using formic acid in the presence of a ruthenium catalyst. This process is relevant for compounds with chloro, methyl, or methoxy substituents, demonstrating the compound's utility in synthetic chemistry for producing aminoarenes in high yields under specific conditions (Watanabe et al., 1984).
Anticancer and Fluorescent Labeling Applications
Another significant area of application is in the synthesis of novel quinolone and quinoline-2-carboxylic acid derivatives as potent 5HT1B antagonists, which are explored for their potential in medical research, particularly in studying serotonin receptors and their implications in various diseases (Horchler et al., 2007). Additionally, the synthesis of 6-methoxy-4-quinolone and its application as a novel stable fluorophore for biomedical analysis highlights its utility in fluorescent labeling, offering strong fluorescence across a wide pH range in aqueous media, which is highly stable against light and heat (Hirano et al., 2004).
Synthesis of Heterocyclic Compounds
Research also delves into the preparation of 3-amino-2-chloropyridines and the synthesis of an isoquinoline analogue of Nevirapine, a reverse transcriptase inhibitor. This showcases the compound's role in developing heterocyclic compounds with potential pharmacological applications (Bakke & Říha, 2001).
Corrosion Inhibition
Furthermore, derivatives of this compound have been investigated for their corrosion inhibition effects on mild steel in hydrochloric acid solution, demonstrating the compound's utility in materials science and engineering for protecting metals against corrosion (Prabhu et al., 2008).
Green Chemistry Applications
In green chemistry, the microwave-induced synthesis of thiazolidinone derivatives from compounds related to 4-[(3-Chloro-4-methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid and their antimicrobial screening highlight the compound's relevance in the development of new antimicrobial agents via environmentally friendlier synthetic routes (Rana et al., 2008).
Safety and Hazards
properties
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-6-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-10-3-5-14-12(7-10)15(9-16(21-14)18(22)23)20-11-4-6-17(24-2)13(19)8-11/h3-9H,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXWEUMHDPGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)OC)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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